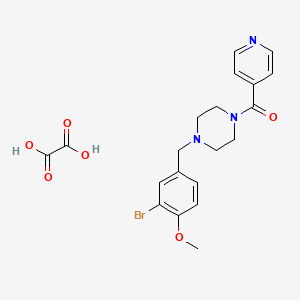![molecular formula C17H11Cl2N5O2S B4013360 1-(3,4-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4013360.png)
1-(3,4-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2,5-pyrrolidinedione
説明
The compound of interest belongs to a class of chemicals that often exhibit significant biological activity, making them of interest in various scientific fields including organic chemistry and medicinal chemistry. The presence of dichlorophenyl, phenyltetrazole, and pyrrolidinedione moieties suggests a compound that could be explored for potential pharmacological activities, though this summary will focus strictly on the chemical aspects, excluding applications, drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks like chlorophenyl derivatives, tetrazole, and thioureas. Common techniques include cyclization reactions, condensation, and the use of catalysts to form the desired core structure. For example, the synthesis of thioureas-based compounds involves reactions with isothiocyanate and amines in dry solvents like tetrahydrofuran (THF) (Yu Zhang et al., 2018).
Molecular Structure Analysis
Crystallography and spectroscopic methods like FT-IR, FT-Raman, and NMR are pivotal in determining the molecular structure. Single-crystal X-ray diffraction provides a direct visualization of the molecular geometry, revealing non-covalent interactions, bond lengths, and angles critical for understanding the compound's structure (R. D. Shah et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures can include nucleophilic substitution, electrophilic addition, and cyclization. The reactivity can be influenced by the presence of electron-withdrawing groups such as chlorophenyl, which can activate positions for further chemical transformations. The compound's interactions with nucleophiles or electrophiles can be explored through various chemical reactions, providing insights into its chemical behavior.
Physical Properties Analysis
The physical properties, including melting point, boiling point, and solubility, can be assessed using standard laboratory techniques. The presence of specific functional groups influences these properties, affecting the compound's phase behavior, solubility in different solvents, and overall stability. The crystal packing and hydrogen bonding patterns observed in the crystal structure contribute to the understanding of its solid-state properties (Runhong Jia et al., 2011).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O2S/c18-12-7-6-11(8-13(12)19)23-15(25)9-14(16(23)26)27-17-20-21-22-24(17)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFDDQCQGSIBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-nitro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4013287.png)
![3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4013299.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4013306.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![2-[3'-(4-chlorophenyl)-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B4013339.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B4013350.png)


![4-({2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B4013370.png)
![3-{[4-(phenylacetyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013378.png)